
2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide” is an organic compound containing several functional groups, including a fluorophenoxy group, a methoxyphenyl group, and an acetamide group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an ether linkage (from the phenoxy and methoxy groups), and an amide linkage (from the acetamide group). The fluorine atom attached to one of the phenyl rings would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions, while the ether and amide linkages could be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings, ether, and amide linkages would likely make the compound relatively polar, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Evaluation
Chemical Synthesis and Characterization : The compound "2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide" is involved in the synthesis and characterization of novel chemical entities. For example, the synthesis of new chemical derivatives like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which are synthesized using 3-fluoro-4-cyanophenol as primary compounds, is of significant interest. These compounds are characterized by elemental analysis, IR, and 1H NMR, showcasing the methodological advancement in creating new molecules with potential biological activities (Yang Man-li, 2008).
Pharmacological Applications : The research extends into exploring pharmacological properties, such as the evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors. These compounds, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, demonstrate promising antiproliferative effects through translational VEGF-A inhibition, indicating the compound's utility in medicinal chemistry and drug development processes (T. Prashanth et al., 2014).
Analytical Chemistry
- Analytical and Detection Techniques : The compound plays a crucial role in the development of analytical methodologies, such as high-performance liquid chromatographic determination of aliphatic thiols. Aroylacrylic acids serve as fluorogenic pre-column derivatization reagents, underlining the compound's significance in enhancing detection sensitivities for important biological thiols (R. Gatti et al., 1990).
Biological Research
- Peripheral Benzodiazepine Receptor Ligands : The development of positron-emitter labeled ligands for peripheral benzodiazepine receptors (PBR) like [18F]FMDAA1106 showcases the compound's relevance in neurobiology and imaging studies. These ligands aid in visualizing and studying PBR density regions in the brain, contributing to our understanding of neurological functions and disorders (Ming-Rong Zhang et al., 2003).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-17-10-8-16(9-11-17)21(12-4-5-13-21)15-23-20(24)14-26-19-7-3-2-6-18(19)22/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCLRDBSEAQHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
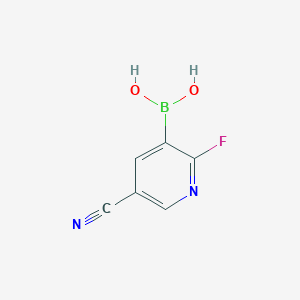

![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)
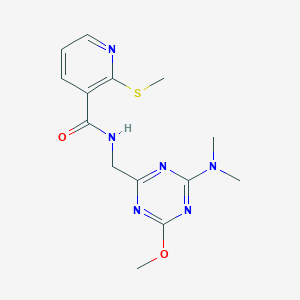
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)
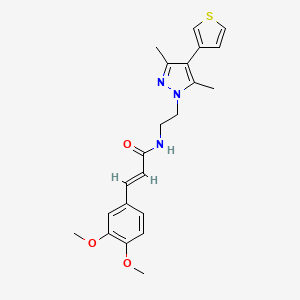
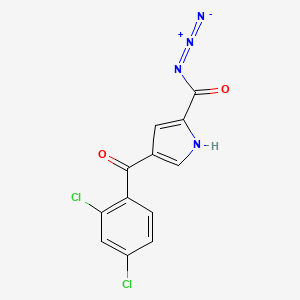
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
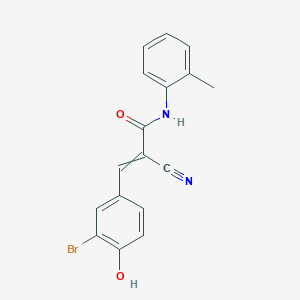
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2867547.png)
![3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2867549.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)
